Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate
Description
Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate (molecular formula: C₁₃H₂₃NO₅) is a β-keto ester derivative characterized by a conjugated enamine system and dual ethoxy substituents at the 4-position. Its structure includes a dimethylaminomethylidene group at the 2-position, which introduces electron-rich properties due to the resonance-stabilized imine moiety. The compound is synthesized via condensation reactions involving ethyl 4,4-diethoxy-3-oxobutanoate and dimethylformamide dimethyl acetal (DMF-DMA), forming the methylidene bridge . Its molecular weight is 273.16 g/mol, and collision cross-section (CCS) predictions for adducts range from 161.0 to 169.9 Ų, indicating moderate polarity and compact conformation .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3 |
InChI Key |
SZFFCEBBQIJXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Reaction for Enamine Formation
The Horner-Wadsworth-Emmons (HWE) reaction is pivotal for constructing the dimethylaminomethylidene group. This method employs phosphonates to generate stabilized ylides, which react with carbonyl compounds to form α,β-unsaturated esters.
Procedure :
-
Starting Material : Ethyl 4-chloroacetoacetate is reacted with triethyl phosphite to form the corresponding phosphonate.
-
Ylide Generation : Treatment with a base (e.g., NaH) generates the reactive ylide.
-
Condensation : The ylide reacts with dimethylformamide dimethyl acetal (DMF-DMA) to install the dimethylaminomethylidene group.
Optimization :
Acetal Protection of the 3-Oxo Group
The diethoxy groups at C4 are introduced through acetalization, protecting the β-keto group during subsequent reactions.
Procedure :
-
Starting Material : Ethyl 3-oxobutanoate is treated with triethyl orthoformate in the presence of an acid catalyst (e.g., p-TsOH).
-
Reaction Conditions : Reflux in ethanol for 6–12 hours ensures complete acetal formation.
-
Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the diethoxy-protected intermediate.
Challenges :
Condensation with Dimethylamine Derivatives
The dimethylaminomethylidene group is introduced via condensation between the protected β-ketoester and dimethylamine.
Procedure :
-
Reagents : Dimethylamine hydrochloride or DMF-DMA serves as the dimethylamine source.
-
Conditions : The reaction is conducted in refluxing toluene or xylene to facilitate imine formation.
-
Mechanism : A nucleophilic attack by dimethylamine on the carbonyl carbon, followed by dehydration, forms the enamine.
Optimization :
-
Solvent Choice : High-boiling solvents (e.g., toluene) improve reaction efficiency.
-
Catalyst : Catalytic acetic acid accelerates imine formation.
Integrated Synthesis Route
Combining the above steps yields a robust pathway:
Step 1 : Acetal Protection
Step 2 : HWE Reaction
Step 3 : Purification
Comparative Analysis of Methods
Key Observations :
-
The HWE route offers superior yields but requires stringent anhydrous conditions.
-
Acetalization is highly efficient but sensitive to acidic impurities.
Challenges and Troubleshooting
Side Reactions
Purification Difficulties
-
Column Chromatography : Essential for separating polar byproducts. Gradient elution (hexane → ethyl acetate) improves resolution.
-
Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.
Industrial and Research Applications
The compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The ethoxy groups provide steric hindrance, affecting the compound’s overall conformation and stability .
Comparison with Similar Compounds
Electronic and Steric Effects
- Target vs. Ethyl 4,4-Diethoxy-3-Oxobutanoate: The dimethylaminomethylidene group in the target compound enhances electron density at the 2-position, facilitating nucleophilic attacks compared to the unsubstituted precursor. This modification broadens its utility in cyclization reactions for imidazole or triazole derivatives .
- Fluorinated Analogues (e.g., Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate): Fluorine substituents increase oxidative stability and lipophilicity but reduce solubility in polar solvents. The target’s ethoxy groups offer better aqueous miscibility .
Table 2: Comparative Reactivity in Key Reactions
Stability and Physicochemical Behavior
- Thermal Stability: The target’s conjugated system enhances thermal stability (decomposition >200°C) compared to Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate (decomposition ~150°C) .
- Solubility: The diethoxy groups in the target improve solubility in ethanol and DMSO relative to fluorinated analogues, which are more lipophilic .
Biological Activity
Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Ethyl (Z)-2-((dimethylamino)methylene)-4,4-diethoxy-3-oxobutanoate
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 24132-51-2
Mechanisms of Biological Activity
The compound exhibits several biological activities that can be attributed to its chemical structure. The presence of the dimethylamino group is significant for its interaction with biological targets.
- Antimicrobial Activity : Studies suggest that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival .
- Anticancer Potential : Research indicates that related compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The exact pathways remain under investigation but may involve modulation of signaling cascades associated with cell survival and death .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic states in cells, which is particularly relevant in cancer and metabolic disorders .
Case Study 1: Anticancer Activity
A study involving derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent response, with IC50 values suggesting potent activity at low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of mitochondrial function |
Case Study 2: Antimicrobial Efficacy
In a comparative study, this compound was evaluated against common pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
